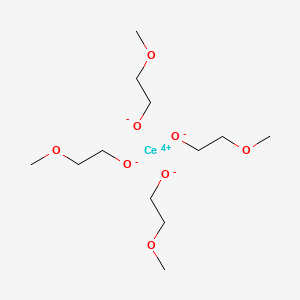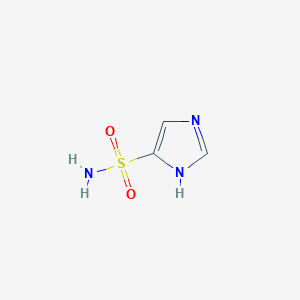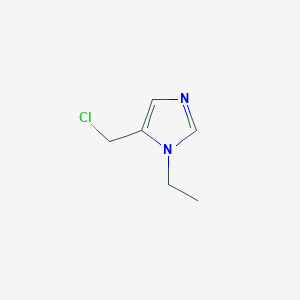
cerium(4+);2-methoxyethanolate
Übersicht
Beschreibung
cerium(4+);2-methoxyethanolate, is a chemical compound that consists of cerium in its +4 oxidation state complexed with methoxyethoxide ligands. This compound is typically dissolved in methoxyethanol, a solvent that helps stabilize the cerium complex. Cerium(IV) methoxyethoxide is known for its reactivity and is used in various scientific and industrial applications, particularly in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(IV) methoxyethoxide can be synthesized through the reaction of cerium(IV) chloride with sodium methoxyethoxide in methoxyethanol. The reaction typically proceeds under an inert atmosphere to prevent oxidation or hydrolysis of the reactants and products. The general reaction is as follows:
CeCl4+4NaOCH2CH2OCH3→Ce(OCH2CH2OCH3)4+4NaCl
Industrial Production Methods
In industrial settings, the production of cerium(IV) methoxyethoxide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(IV) methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Can act as an oxidizing agent due to the high oxidation state of cerium.
Substitution: Ligands can be substituted with other alkoxides or organic ligands.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation-Reduction: Reducing agents such as hydrogen or organic reducing agents.
Substitution: Other alkoxides or organic ligands under inert atmosphere.
Major Products Formed
Hydrolysis: Cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Reduced cerium species and oxidized products of the reducing agent.
Substitution: New cerium complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(IV) methoxyethoxide is used in various scientific research applications, including:
Material Science: Synthesis of cerium dioxide aerogels and cryogels with high surface areas, which are used in catalysis and as adsorbents.
Chemistry: As a precursor for the preparation of other cerium compounds and as an oxidizing agent in organic synthesis.
Biology and Medicine: Potential use in the development of cerium-based nanoparticles for biomedical applications, such as drug delivery and imaging.
Industry: Used in the production of advanced ceramics and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of cerium(IV) methoxyethoxide involves its ability to undergo hydrolysis and oxidation-reduction reactions. In hydrolysis, the compound reacts with water to form cerium dioxide and methoxyethanol. In oxidation-reduction reactions, cerium(IV) methoxyethoxide can oxidize various substrates, leading to the formation of reduced cerium species and oxidized products. The high oxidation state of cerium allows it to participate in these reactions effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV) isopropoxide: Another cerium alkoxide with similar reactivity but different solubility and stability properties.
Cerium(IV) tert-butoxide: Known for its use in organic synthesis as an oxidizing agent.
Cerium(IV) nitrate: A common cerium compound used in various chemical reactions and industrial applications.
Uniqueness
Cerium(IV) methoxyethoxide is unique due to its solubility in methoxyethanol and its ability to form high-surface-area cerium dioxide aerogels and cryogels. These properties make it particularly useful in material science and catalysis applications.
Eigenschaften
IUPAC Name |
cerium(4+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRALIVAHBLZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611339 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876107-33-4 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)







